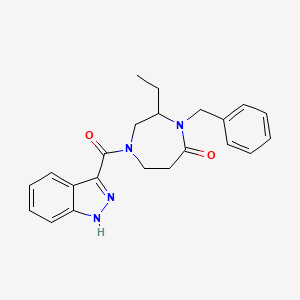![molecular formula C13H10F3N3O2 B5301850 N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TCPOBOP and is known for its ability to activate the nuclear receptor CAR (constitutive androstane receptor) in liver cells. In
Mecanismo De Acción
TCPOBOP activates the nuclear receptor CAR in liver cells. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification. This results in an increase in the metabolism and elimination of xenobiotics, such as drugs and environmental toxins, from the body. TCPOBOP also induces liver cell proliferation, which can lead to liver hypertrophy.
Biochemical and Physiological Effects
TCPOBOP has been shown to have a number of biochemical and physiological effects. It induces liver cell proliferation, leading to liver hypertrophy. It also increases the metabolism and elimination of xenobiotics from the body, making it a potential candidate for the treatment of liver toxicity. TCPOBOP has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TCPOBOP is its ability to activate the nuclear receptor CAR in liver cells. This makes it a useful tool for studying the molecular mechanisms of liver toxicity and the effects of environmental toxins on liver function. However, one limitation of TCPOBOP is its potential to induce liver hypertrophy. This can be problematic in some experiments, as it can lead to changes in liver function that are not related to the experimental treatment.
Direcciones Futuras
There are several future directions for research on TCPOBOP. One area of interest is the development of new drugs that target the nuclear receptor CAR. This could lead to the development of new treatments for liver toxicity and cancer. Another area of interest is the development of new methods for studying the effects of environmental toxins on liver function. This could lead to a better understanding of the molecular mechanisms of liver toxicity and the development of new treatments for liver disease. Finally, there is a need for further research into the potential side effects of TCPOBOP, particularly its potential to induce liver hypertrophy.
Métodos De Síntesis
The synthesis of TCPOBOP involves the reaction of 3-(trifluoromethyl)phenylacetic acid with cyclopropylamine and sodium nitrite. This reaction results in the formation of N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide. The purity of the compound can be enhanced by recrystallization using ethanol.
Aplicaciones Científicas De Investigación
TCPOBOP has been extensively studied for its potential applications in various fields of research. In the field of toxicology, TCPOBOP is used as a tool to study the molecular mechanisms of liver toxicity. It is also used to study the effects of environmental toxins on liver function. In the field of pharmacology, TCPOBOP is used to study the metabolism and toxicity of drugs. Additionally, TCPOBOP has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-3-1-2-7(6-8)10-18-12(21-19-10)11(20)17-9-4-5-9/h1-3,6,9H,4-5H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYRPCBOVUBZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5301783.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5301798.png)


![N-(3-methoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5301826.png)


![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)